[(4-Fluorophenyl)sulfonyl]acetonitrile

Physical Chemistry Process Chemistry Crystallization

Replacing higher-melting, heavier sulfonylacetonitrile analogs with the para-fluoro derivative directly addresses key synthetic challenges. [(4-Fluorophenyl)sulfonyl]acetonitrile (CAS 32083-66-2) offers: • Lower MW (199.2 vs 215.66 for 4-Cl) - reduces mass per mole, lowers excess reagent costs. • Melting point 89-93°C - avoids thermal degradation of sensitive intermediates, compatible with low-boiling solvents. • Enhanced metabolic stability and regioselectivity in fluorinated heterocycle synthesis. 97% purity, available for immediate global shipping.

Molecular Formula C8H6FNO2S
Molecular Weight 199.2 g/mol
CAS No. 32083-66-2
Cat. No. B1362712
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(4-Fluorophenyl)sulfonyl]acetonitrile
CAS32083-66-2
Molecular FormulaC8H6FNO2S
Molecular Weight199.2 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1F)S(=O)(=O)CC#N
InChIInChI=1S/C8H6FNO2S/c9-7-1-3-8(4-2-7)13(11,12)6-5-10/h1-4H,6H2
InChIKeyWBXJZTLPEMITJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Fluorophenylsulfonylacetonitrile: Core Chemical Profile


[(4-Fluorophenyl)sulfonyl]acetonitrile (CAS 32083-66-2), also designated as 4-Fluorophenylsulfonylacetonitrile, is a substituted benzenesulfonylacetonitrile derivative bearing a para-fluoro substituent on the phenyl ring. This compound exists as a white to off-white crystalline powder at ambient temperature, with a molecular formula of C₈H₆FNO₂S and a molecular weight of 199.2 g/mol . The sulfonylacetonitrile core features both an electrophilic nitrile moiety and a sulfonyl group, rendering it a versatile bifunctional building block for heterocyclic synthesis and medicinal chemistry applications [1]. Commercially available from multiple established suppliers at purities of 97% or higher, this compound serves primarily as a research intermediate for constructing sulfonamide-, sulfone-, and nitrile-containing molecular scaffolds .

Bifunctional sulfonyl-nitrile building block
Para-fluoro group enables electronic modulation
High-purity research intermediate, broadly accessible

Why Substitution with Other Sulfonylacetonitriles Fails


Sulfonylacetonitriles bearing different aryl substituents exhibit markedly divergent physicochemical properties, reactivities, and downstream synthetic outcomes. The para-fluoro substitution in [(4-Fluorophenyl)sulfonyl]acetonitrile imparts distinct electronic and steric characteristics that directly influence nucleophilicity, solubility, and crystallinity relative to halogen, alkyl, or unsubstituted analogs [1]. For instance, the 4-chloro analog (CAS 1851-09-8) displays a melting point approximately 80°C higher (168–172°C) and a molecular weight approximately 8% greater, which alters both handling requirements and reaction kinetics [2]. Substituting the fluoro group with hydrogen, methyl, or other halogens can shift the sulfonyl group's electron-withdrawing capacity, potentially affecting the stability of intermediates, the regioselectivity of cyclocondensations, and the bioavailability of final pharmacophores [3]. Thus, even within the same nominal compound class, direct substitution without experimental validation may compromise synthetic efficiency, reproducibility, or biological activity.

Electronic Para-fluoro substituent alters sulfonyl reactivity vs. other halogens or alkyl; direct swap may shift intermediate stability
Thermal Melting point profiles differ substantially; processing conditions may not transfer directly to other analogs
Synthetic Validated aminothiophene formation is compound-specific; analogous derivatives may not reproduce the same pathway

Quantitative Differentiation from Closest Analogs


Melting Point Depression vs. 4-Chloro Analog

The 4-fluoro derivative exhibits a significantly lower melting point (89–93°C) compared to the 4-chloro analog (168–172°C), a difference of approximately 79–79°C [1]. This disparity reflects the weaker intermolecular forces in the fluoro compound, which may facilitate melting, dissolution, and recrystallization under milder thermal conditions, reducing the risk of thermal decomposition during purification.

Melting point
Data to verify
Target: 89–93 °C Comparator: 168–172 °C Difference: ~79 °C lower
Reported lower melting point context; may support milder thermal processing review
Reference: Baidu Baike; cross-study comparison
Physical Chemistry Process Chemistry Crystallization

Molecular Weight Advantage for Molar Efficiency

The molecular weight of [(4-Fluorophenyl)sulfonyl]acetonitrile is 199.2 g/mol, while the 4-chloro analog weighs 215.66 g/mol, an 8.3% reduction [1]. For a given mass of material, the fluoro compound provides approximately 8.3% more moles, which can be advantageous when optimizing reagent stoichiometry or when cost per mole is a critical parameter.

Molecular weight
Data to verify
Target: 199.2 g/mol Comparator: 215.66 g/mol Difference: 8.3% lower
Reported lower MW context; supports stoichiometric efficiency review
Source not specified; verify with supplier
Medicinal Chemistry Process Optimization Stoichiometry

Utility in Aminothiophene Heterocycle Synthesis

4-Fluorophenylsulfonylacetonitrile serves as a key intermediate in the synthesis of 3-(4-fluoro-benzenesulfonyl)-thiophen-2-ylamine via reaction with [1,4]dithiane-2,5-diol . This transformation is explicitly documented in vendor application notes, whereas the analogous 4-chloro derivative is not reported to participate in the same aminothiophene-forming reaction under identical conditions, highlighting a functional divergence that may be critical for researchers targeting fluorinated sulfonyl-thiophene scaffolds.

Thiophene synthesis
Supplier data
Target: Forms 3-(4-fluoro-benzenesulfonyl)-thiophen-2-ylamine Comparator: No reported reaction
Reported synthetic pathway divergence; supports heterocycle library design review
Vendor-documented; independent validation recommended
Heterocyclic Chemistry Pharmaceutical Intermediates Sulfur Chemistry

Purity and Physical Form Consistency Across Suppliers

Commercial sources consistently report a minimum purity of 97% for [(4-Fluorophenyl)sulfonyl]acetonitrile, with the compound supplied as a crystalline powder [1]. In contrast, the 4-chloro analog is typically offered at 98%+ purity . While the nominal purity difference is marginal, the fluoro derivative's physical state (solid powder, mp 89–93°C) is uniform across vendors, ensuring predictable handling and storage characteristics that facilitate robust experimental design.

Purity & form
Data to verify
Target: 97% purity, crystalline powder, mp 89–93 °C Comparator: 98%+ purity, mp 168–172 °C
Consistent physical form and purity reported across suppliers
Vendor specifications; lot-specific review advised
Quality Control Procurement Reproducibility

Target Application Scenarios Based on Quantitative Evidence


Fluorinated Sulfonyl-Thiophene Pharmacophore Synthesis

The validated use of [(4-Fluorophenyl)sulfonyl]acetonitrile in constructing 3-(4-fluoro-benzenesulfonyl)-thiophen-2-ylamine [1] makes it the reagent of choice for building fluorinated sulfonyl-thiophene libraries. The presence of the para-fluoro group can enhance metabolic stability and modulate electronic properties of the final heterocycle, while the lower melting point simplifies handling during small-scale medicinal chemistry campaigns.

Process Development Under Mild Thermal Conditions

With a melting point of 89–93°C [1], this compound is more amenable to processes where elevated temperatures must be avoided—such as when handling thermally sensitive intermediates or when using low-boiling solvents. The 4-chloro analog, with a melting point of 168–172°C [2], would require substantially more energy to melt and may decompose sensitive co-reactants.

Stoichiometric Optimization for Molar Efficiency

Because its molecular weight (199.2 g/mol) is approximately 8% lower than that of the 4-chloro analog (215.66 g/mol) [1][2], using the fluoro compound can reduce the mass of material required to achieve a given molar amount. This advantage is particularly relevant in millimole-based reaction optimization, where minimizing reagent excess can lower costs and simplify purification.

Benchmarking Sulfonylacetonitrile Reactivity in Method Development

The distinct electronic properties of the para-fluoro substituent (strong electron-withdrawing, minimal steric bulk) make this compound an excellent model substrate for developing and comparing new sulfonylacetonitrile-based methodologies. Researchers can use it to probe electronic effects on cyclocondensation rates or regioselectivity, with results directly comparable to those obtained with other halogen- or alkyl-substituted analogs.

Application
Selection Property
Validation Focus
Fluorinated sulfonyl-thiophene library synthesis
Reported aminothiophene-forming reaction
Reproducibility of thiophene scaffold construction
Process development under mild thermal conditions
Lower melting point profile
Thermal processing compatibility with sensitive intermediates
Stoichiometric optimization
Lower molecular weight (higher molar yield per mass)
Stoichiometric efficiency in target reactions
Sulfonylacetonitrile reactivity benchmarking
Para-fluoro electronic probe
Electronic effect comparison across halogen/alkyl analogs

Technical Documentation Hub

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22 linked technical documents
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